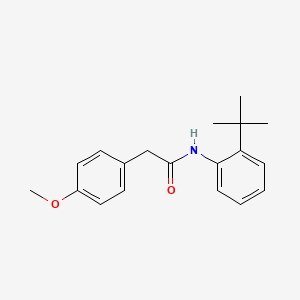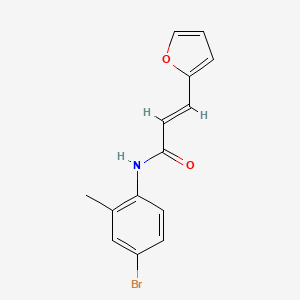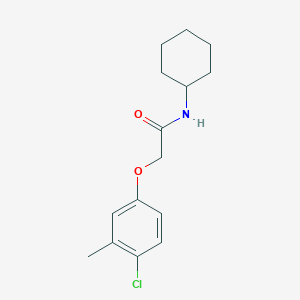
N-(2-tert-butylphenyl)-2-(4-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-tert-butylphenyl)-2-(4-methoxyphenyl)acetamide, commonly known as TAP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. TAP is a member of the acetanilide class of compounds and is known for its analgesic and anti-inflammatory properties. The purpose of
Mecanismo De Acción
The mechanism of action of TAP is not fully understood, but it is believed to involve the inhibition of cyclooxygenase enzymes, which are involved in the production of prostaglandins, a group of lipid compounds that play a role in inflammation and pain. TAP is also thought to affect the activity of ion channels involved in pain signaling and to have an effect on the release of neurotransmitters such as glutamate and substance P.
Biochemical and Physiological Effects
TAP has been shown to have a range of biochemical and physiological effects in various animal models. Studies have demonstrated that TAP can reduce inflammation, decrease the release of pro-inflammatory cytokines, and reduce the activity of immune cells such as macrophages and neutrophils. TAP has also been shown to have a positive effect on oxidative stress and to improve mitochondrial function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of TAP for lab experiments is its potency and selectivity. TAP has been shown to have a high degree of selectivity for cyclooxygenase enzymes, making it a useful tool for studying the role of these enzymes in various physiological processes. However, one of the limitations of TAP is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on TAP. One area of interest is the development of new analogs of TAP with improved pharmacological properties, such as increased potency or solubility. Another area of research is the investigation of the potential use of TAP in the treatment of other conditions such as neurodegenerative diseases or cancer. Additionally, further studies are needed to fully understand the mechanism of action of TAP and its effects on various physiological processes.
Métodos De Síntesis
The synthesis of TAP involves the reaction of 2-tert-butylphenylamine and 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction results in the formation of TAP, which can be purified using various techniques such as recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
TAP has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the main areas of research has been the development of TAP as a new analgesic drug. Studies have shown that TAP has a potent analgesic effect on both acute and chronic pain, making it a promising candidate for the treatment of various pain-related disorders.
Propiedades
IUPAC Name |
N-(2-tert-butylphenyl)-2-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-19(2,3)16-7-5-6-8-17(16)20-18(21)13-14-9-11-15(22-4)12-10-14/h5-12H,13H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPPYODDEIWEBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1NC(=O)CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-bromo-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5861683.png)
![2-[(2-chlorobenzyl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B5861687.png)

![6-nitro-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-1,3-benzothiazole](/img/structure/B5861708.png)

![N-{3-[(4-iodophenoxy)methyl]-4-methoxybenzylidene}-4-nitro-1H-pyrazol-1-amine](/img/structure/B5861723.png)
![N-[4-(aminocarbonyl)phenyl]-2,4-dimethylbenzamide](/img/structure/B5861728.png)

![4-tert-butyl-N'-[(5-methyl-2-thienyl)methylene]benzenesulfonohydrazide](/img/structure/B5861738.png)


![4-(dimethylamino)benzaldehyde [4-(1-naphthyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5861789.png)
